![molecular formula C12H30NPSi B14639792 Silanamine, 1,1,1-trimethyl-N-[tris(1-methylethyl)phosphoranylidene]- CAS No. 53561-52-7](/img/structure/B14639792.png)
Silanamine, 1,1,1-trimethyl-N-[tris(1-methylethyl)phosphoranylidene]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Silanamine, 1,1,1-trimethyl-N-[tris(1-methylethyl)phosphoranylidene]-: is a chemical compound with the molecular formula C15H36NPSi . It is known for its unique structure, which includes a silicon-nitrogen bond and a phosphoranylidene group. This compound is used in various scientific research applications due to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Silanamine, 1,1,1-trimethyl-N-[tris(1-methylethyl)phosphoranylidene]- typically involves the reaction of trimethylsilylamine with tris(1-methylethyl)phosphine under controlled conditions. The reaction is carried out in an inert atmosphere, usually under nitrogen or argon, to prevent any unwanted side reactions. The reaction mixture is then heated to a specific temperature to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to ensure the consistency and quality of the final product. The reaction conditions are optimized to maximize yield and minimize impurities .
Chemical Reactions Analysis
Types of Reactions
Silanamine, 1,1,1-trimethyl-N-[tris(1-methylethyl)phosphoranylidene]- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: It can undergo substitution reactions where the silicon-nitrogen bond is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride.
Substitution: Various halogenated compounds can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield silanol derivatives, while reduction can produce silane compounds .
Scientific Research Applications
Silanamine, 1,1,1-trimethyl-N-[tris(1-methylethyl)phosphoranylidene]- has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Employed in the study of silicon-based biochemistry.
Medicine: Investigated for potential use in drug delivery systems.
Industry: Utilized in the production of advanced materials and coatings
Mechanism of Action
The mechanism of action of Silanamine, 1,1,1-trimethyl-N-[tris(1-methylethyl)phosphoranylidene]- involves its interaction with various molecular targets. The silicon-nitrogen bond and the phosphoranylidene group play crucial roles in its reactivity. These functional groups allow the compound to participate in a variety of chemical reactions, making it a versatile reagent in synthetic chemistry .
Comparison with Similar Compounds
Similar Compounds
- Silanamine, 1,1,1-trimethyl-N-(trimethylsilyl)-
- Silanamine, N,N’-methanetetraylbis[1,1,1-trimethyl-]
- Hexamethylsilazane
Uniqueness
What sets Silanamine, 1,1,1-trimethyl-N-[tris(1-methylethyl)phosphoranylidene]- apart from similar compounds is its unique combination of a silicon-nitrogen bond and a phosphoranylidene group. This structure imparts distinct chemical properties, making it particularly useful in specialized applications such as advanced material synthesis and catalysis .
Properties
CAS No. |
53561-52-7 |
|---|---|
Molecular Formula |
C12H30NPSi |
Molecular Weight |
247.43 g/mol |
IUPAC Name |
tri(propan-2-yl)-trimethylsilylimino-λ5-phosphane |
InChI |
InChI=1S/C12H30NPSi/c1-10(2)14(11(3)4,12(5)6)13-15(7,8)9/h10-12H,1-9H3 |
InChI Key |
XJJOMGGBLDRPCR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)P(=N[Si](C)(C)C)(C(C)C)C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


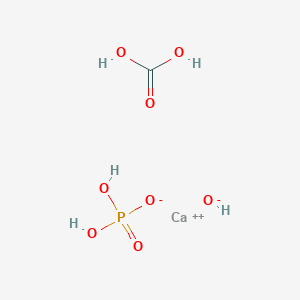

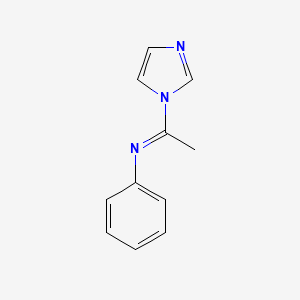
![Thiophene, 2,5-bis(4'-hexyl[1,1'-biphenyl]-4-yl)-](/img/structure/B14639729.png)
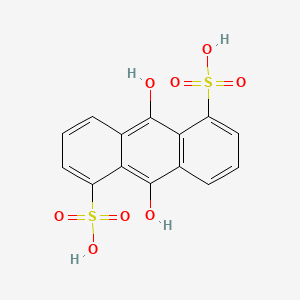
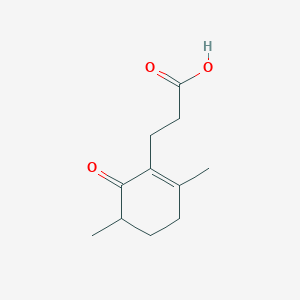
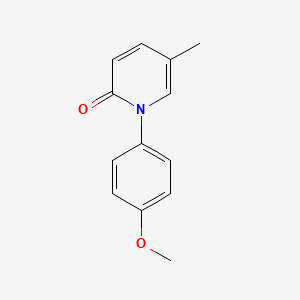
![5-[2-(2-Oxonaphthalen-1(2H)-ylidene)hydrazinyl]-1H-1-benzothiophene-1,1-dione](/img/structure/B14639755.png)



![[1,2,4]Triazolo[3,4-A]phthalazine-3-carboxylic acid](/img/structure/B14639798.png)

![6-amino-2,2-dimethyl-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3]dioxin-7-ol;4-methylbenzenesulfonic acid](/img/structure/B14639804.png)
